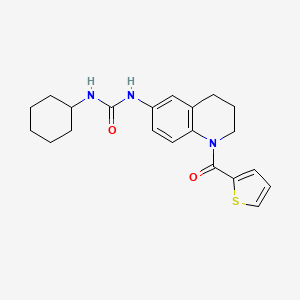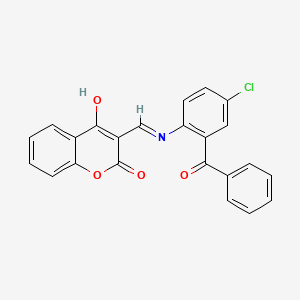
(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione”, also known as “(Z)-3-(4’-bromo-2,4’-dichloro-benzylidene)-chroman-2,4-dione”, is a synthetic compound with potential applications in various fields of research and industry. It has a molecular formula of C23H14ClNO4 and a molecular weight of 403.82 .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . For more detailed structural analysis, such as bond lengths and angles, a full crystallographic study would be needed.Wissenschaftliche Forschungsanwendungen
Antioxidant and Radical Scavenging Activity
Chromones, including derivatives similar to (Z)-3-(((2-benzoyl-4-chlorophenyl)amino)methylene)chroman-2,4-dione, have been extensively studied for their antioxidant properties. These compounds neutralize active oxygen and scavenge free radicals, potentially delaying or inhibiting cellular impairment that leads to various diseases. The antioxidant potential of chromones is influenced by the presence of a double bond, a carbonyl group, and hydroxyl groups in their structure, which are crucial for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).
Role in Environmental and Industrial Processes
Chlorophenols, structurally related to this compound, have been identified as major precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Studies have demonstrated a correlation between chlorophenol and chlorobenzene concentrations, underscoring the significance of these compounds in the formation of dioxins, which are environmental pollutants (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
Synthetic Applications and Chemical Interactions
The synthesis of various organic compounds, such as 5,5′-Methylene-bis(benzotriazole), illustrates the utility of this compound derivatives in chemical synthesis. These derivatives serve as intermediates for the preparation of metal passivators and light-sensitive materials, showcasing the versatility of the chromone scaffold in organic synthesis (Gu, Yu, Zhang, & Xu, 2009).
Environmental Degradation and Remediation
Research on the degradation of chlorophenols, compounds related to this compound, has emphasized the effectiveness of zero valent iron and iron-based bimetallic systems in dechlorinating these environmental pollutants. This highlights the potential for applying similar strategies to manage pollutants derived from or related to this compound (Gunawardana, Singhal, & Swedlund, 2011).
Eigenschaften
IUPAC Name |
3-[(2-benzoyl-4-chlorophenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-13-18-22(27)16-8-4-5-9-20(16)29-23(18)28/h1-13,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCSLMKBFRYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)
![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)
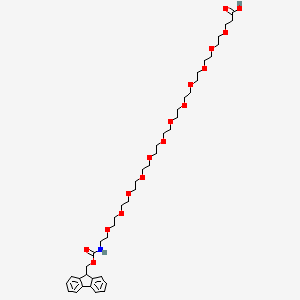
![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)
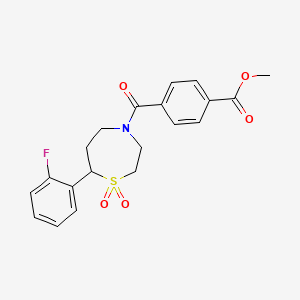
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2533134.png)
![N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2533136.png)
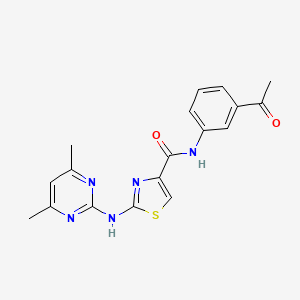
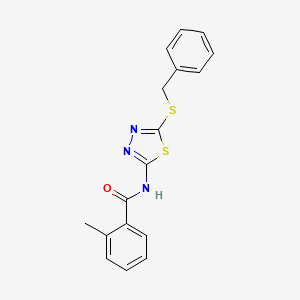
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)
